1-(4-Bromophenyl)-3-[(4-chlorophenyl)sulfanyl]-2,5-pyrrolidinedione
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Overview
Description
1-(4-Bromophenyl)-3-[(4-chlorophenyl)sulfanyl]-2,5-pyrrolidinedione is a synthetic organic compound that features a pyrrolidinedione core substituted with bromophenyl and chlorophenylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-3-[(4-chlorophenyl)sulfanyl]-2,5-pyrrolidinedione typically involves the reaction of 4-bromobenzaldehyde with 4-chlorothiophenol in the presence of a base to form the corresponding thioether. This intermediate is then subjected to cyclization with maleic anhydride under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-3-[(4-chlorophenyl)sulfanyl]-2,5-pyrrolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl-substituted pyrrolidinediones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromophenyl)-3-[(4-chlorophenyl)sulfanyl]-2,5-pyrrolidinedione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-[(4-chlorophenyl)sulfanyl]-2,5-pyrrolidinedione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-4′-chlorobiphenyl: Similar in having bromine and chlorine substituents but lacks the pyrrolidinedione core.
4-Bromophenyl 4-bromobenzoate: Contains bromophenyl groups but differs in its ester linkage.
Uniqueness
1-(4-Bromophenyl)-3-[(4-chlorophenyl)sulfanyl]-2,5-pyrrolidinedione is unique due to its combination of a pyrrolidinedione core with bromophenyl and chlorophenylsulfanyl groups, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(4-chlorophenyl)sulfanylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrClNO2S/c17-10-1-5-12(6-2-10)19-15(20)9-14(16(19)21)22-13-7-3-11(18)4-8-13/h1-8,14H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXQRNUAUHOIED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)SC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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